molecular formula C12H17NO3 B3217627 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid CAS No. 1182826-16-9

2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B3217627
CAS No.: 1182826-16-9
M. Wt: 223.27
InChI Key: BWILITINEJQGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. nih.gov This diverse class of molecules holds immense significance in chemical and pharmaceutical research. acs.org NPAAs are crucial as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and toxins. nih.gov In drug discovery, their incorporation into peptide structures can confer desirable properties. For instance, replacing natural amino acids with NPAAs can enhance the stability of peptide-based drugs against enzymatic degradation by proteases, thereby increasing their therapeutic efficacy. acs.org Furthermore, the unique structures of NPAAs can optimize a drug's interaction with its biological target, leading to improved binding affinity and selectivity. acs.org The vast structural diversity of NPAAs, which can be synthesized in the laboratory, provides a powerful toolkit for developing novel therapeutic agents and studying biological processes. nih.gov

Unique Structural Features and Conformational Constraints of α,α-Disubstituted α-Amino Acids

α,α-Disubstituted α-amino acids are a specific class of non-proteinogenic amino acids where the α-hydrogen atom is replaced by a second substituent. nih.gov This geminal disubstitution at the α-carbon introduces significant steric hindrance, which dramatically restricts the conformational freedom of the amino acid residue. nih.govwikipedia.org This constraint has profound implications for the secondary structure of peptides.

The presence of two substituents at the α-position limits the possible values of the backbone dihedral angles (phi, φ, and psi, ψ), forcing peptides containing these residues to adopt specific, predictable conformations. nih.gov For example, peptides composed of α-methylated α,α-disubstituted amino acids often favor a 3(10)-helical structure, while those with larger α-ethylated substituents tend to form fully extended conformations. nih.govwikipedia.org This ability to act as "helix breakers" or "helix promoters" makes them invaluable tools in the design of peptidomimetics and foldamers with defined three-dimensional structures. chim.it

Contextualizing 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic Acid within Amino Acid Chemistry

This compound is a specific example of an α,α-disubstituted α-amino acid. Its structure is characterized by two key features:

α,α-Disubstitution : The α-carbon is bonded to both a methyl group and an amino group, making it a quaternary center. This classifies it as a sterically hindered amino acid, expected to impose significant conformational constraints on any peptide chain it is incorporated into.

Aryl-Substituted Side Chain : It possesses a 4-methoxyphenyl (B3050149) group attached to a butanoic acid backbone. The aryl group introduces potential for π-π stacking and other non-covalent interactions, which can further influence molecular conformation and binding properties.

While specific research literature on this compound is not extensively available, its structural motifs place it firmly within a class of compounds of high interest in medicinal chemistry. The combination of a constrained backbone and a functionalized aromatic side chain makes it a potentially valuable building block for creating peptides with enhanced stability and specific binding properties. Its structure is analogous to other non-proteinogenic α,α-disubstituted amino acids that have been explored for their ability to modify peptide conformation and serve as precursors to bioactive compounds. acs.org

Historical Perspectives on the Synthesis of Related Amino Acid Scaffolds

The synthesis of α,α-disubstituted α-amino acids has been a long-standing challenge in organic chemistry due to the steric congestion around the quaternary α-carbon. nih.gov Historically, methods for synthesizing simpler amino acids, such as the Strecker and Gabriel syntheses, laid the groundwork for more complex targets. The Strecker synthesis, for instance, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis, to produce an α-amino acid. youtube.com

The development of methods for creating the sterically demanding quaternary center of α,α-disubstituted amino acids has evolved significantly. Early approaches often required harsh conditions and offered limited control over stereochemistry. More recent advancements have focused on developing more efficient and stereoselective methods. These include the alkylation of glycine (B1666218) derivatives, electrophilic amination of enolates, and asymmetric hydrogenation. researchgate.net For aryl-substituted analogues, palladium-catalyzed C-H activation has emerged as a powerful tool for creating C-aryl bonds. acs.org The synthesis of racemic 2-methylbutanoic acid, a related branched-chain carboxylic acid, was achieved via a Grignard reaction, with its first enantioselective synthesis being a notable achievement in 1904 by W. Marckwald. wikipedia.org Modern strategies continue to evolve, with techniques like photo-induced catalysis enabling the efficient asymmetric synthesis of a diverse range of optically active α,α-disubstituted α-amino acid esters. acs.org

Data Tables

Table 1: Structural Features of Selected Amino Acid Classes

Amino Acid ClassKey Structural FeatureImpact on ConformationExample
Proteinogenic α-Amino AcidsSingle substituent (R-group) at α-carbonHigh conformational flexibilityAlanine
α,α-Disubstituted α-Amino AcidsTwo substituents at α-carbon (quaternary center)Highly restricted backbone rotation; induces specific secondary structures (e.g., helices, extended forms). nih.govwikipedia.org2-Aminoisobutyric acid (Aib)
Aryl-Substituted Amino AcidsAromatic ring in the side chainCan participate in π-stacking and hydrophobic interactions, influencing folding and binding.Phenylalanine
This compoundQuaternary α-carbon with a methyl group and an aryl-containing side chainCombines severe steric hindrance with potential for aromatic interactions.N/A

Table 2: Comparison of Peptide Secondary Structures

Secondary StructureDescriptionCommon Inducing Residues
α-Helix A right-handed coiled conformation with 3.6 residues per turn, stabilized by hydrogen bonds.Alanine, Leucine
β-Strand A fully extended polypeptide chain. Multiple strands can align to form β-sheets.Valine, Isoleucine
3(10)-Helix A tighter helix with 3 residues per turn, often found at the ends of α-helices.α-methylated α,α-disubstituted amino acids. nih.gov
Fully Extended (C5) A planar, fully stretched conformation.α-ethylated α,α-disubstituted amino acids. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(13,11(14)15)8-7-9-3-5-10(16-2)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILITINEJQGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 4 Methoxyphenyl 2 Methylbutanoic Acid and Analogues

Strategies for the Construction of the Quaternary α-Carbon Center

The creation of the α-quaternary stereocenter is the crucial step in the synthesis of α,α-disubstituted amino acids. These compounds are of great interest as they can induce specific conformations in peptides and act as enzyme inhibitors organic-chemistry.org. The primary methods for achieving this include alkylation of amino acid precursors, Strecker-type reactions, and the use of malonate derivatives.

Alkylation Approaches to Tertiary Amino Acids

Alkylation of activated amino acid derivatives is a direct and widely used method. This typically involves the deprotonation of an α-carbon followed by reaction with an alkyl halide. To synthesize 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid, a sequential dialkylation is required, introducing both a methyl group and a 2-(4-methoxyphenyl)ethyl group.

Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. In the context of amino acid synthesis, chiral phase-transfer catalysts facilitate the enantioselective alkylation of prochiral glycine (B1666218) derivatives researchgate.net.

The process typically involves a glycine derivative, such as an N-protected Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester), which is deprotonated by a strong base (e.g., CsOH or KOH) in the aqueous or solid phase. The chiral phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or possessing C2-symmetry, transports the resulting enolate into the organic phase. Here, it reacts with an alkyl halide. The chiral environment created by the catalyst-enolate ion pair dictates the facial selectivity of the alkylation, leading to an enantiomerically enriched product organic-chemistry.orgorganic-chemistry.org.

For the synthesis of the target compound, a glycine Schiff base could first be alkylated with methyl iodide and then with 1-(2-bromoethyl)-4-methoxybenzene (or vice versa) in a one-pot, double alkylation procedure under chiral phase-transfer conditions. The choice of catalyst is critical for achieving high enantioselectivity. Catalysts with bulky, electron-withdrawing groups, such as 3,4,5-trifluorophenyl substituents, have been shown to enhance enantioselectivity in similar transformations organic-chemistry.org.

Catalyst TypeSubstrateAlkylating AgentYield (%)ee (%)Reference
Cinchonine-derived Quaternary Ammonium SaltN-(diphenylmethylene) glycine tert-butyl esterBenzyl Bromide9299 organic-chemistry.org
C2-Symmetric Quaternary Ammonium SaltGlycine Aldimine Schiff BaseAllyl Bromide, then Benzyl Bromide9198 organic-chemistry.org
Biaryl-based Quaternary Ammonium SaltAlanine Aldimine Schiff Base1-Fluoro-2-nitrobenzene7195 thieme-connect.com

This table presents representative data for asymmetric alkylations of amino acid derivatives using various chiral phase-transfer catalysts.

Glycine Schiff bases are versatile precursors for amino acid synthesis because the imine functionality increases the acidity of the α-protons, facilitating enolate formation iu.edu. The benzophenone imine of glycine tert-butyl ester is a commonly used substrate. Deprotonation with a strong base generates a nucleophilic enolate that can be alkylated with various electrophiles iu.edu.

For α,α-disubstituted amino acids, a sequential dialkylation is performed. The monoalkylated product's aldimine is the intermediate for the second alkylation iu.edu. The use of chiral auxiliaries or catalysts can render this process asymmetric. For instance, Ni(II) complexes of Schiff bases derived from glycine or alanine and a chiral ligand (like one derived from benzylproline) can be alkylated with high diastereoselectivity nih.gov. After alkylation, the Schiff base is hydrolyzed under acidic conditions to release the free amino acid.

A plausible route to this compound would involve:

Formation of the benzophenone Schiff base of glycine tert-butyl ester.

First alkylation with methyl iodide using a base like potassium hydroxide (B78521).

Second alkylation of the resulting α-methyl glycine Schiff base with 1-(2-bromoethyl)-4-methoxybenzene.

Acidic hydrolysis to remove the Schiff base and tert-butyl ester protecting groups.

Strecker-Type Reactions and Derivatives for Amino Acid Synthesis

The Strecker synthesis is a classic method for preparing amino acids from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. To generate an α,α-disubstituted amino acid, a ketone is used as the starting carbonyl compound. For the target molecule, the required ketone would be 4-(4-methoxyphenyl)butan-2-one.

The reaction proceeds via the formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid. While the classical Strecker synthesis produces a racemic mixture, modern asymmetric variants have been developed nih.govnih.gov. These methods often employ a chiral amine or a chiral catalyst to control the stereochemistry of the cyanide addition step nih.govrug.nl. For example, chiral amido-thiourea catalysts have been shown to be effective in promoting the enantioselective hydrocyanation of imines, even with aqueous cyanide salts, making the process more adaptable for large-scale synthesis nih.gov.

Use of Acetamidomalonate Derivatives as Precursors

The acetamidomalonate synthesis is an extension of the malonic ester synthesis and provides a reliable route to racemic α-amino acids wikipedia.orgucalgary.ca. The starting material, diethyl acetamidomalonate, can be considered a protected, achiral glycine equivalent wikipedia.org.

The synthesis involves the following steps:

Deprotonation of diethyl acetamidomalonate with a base like sodium ethoxide to form a stabilized enolate study.com.

Sequential nucleophilic substitution (SN2) reactions with two different alkyl halides. To synthesize the target compound, one could first react the enolate with methyl iodide, followed by deprotonation and reaction with 1-(2-bromoethyl)-4-methoxybenzene.

The resulting dialkylated product is then subjected to acidic hydrolysis. This step cleaves the ester and amide groups and leads to the decarboxylation of the intermediate malonic acid derivative, yielding the final α,α-disubstituted amino acid wikipedia.orgstudy.com.

This method is robust and general but produces a racemic product, requiring a subsequent resolution step if a single enantiomer is desired.

Starting MaterialAlkyl Halide 1Alkyl Halide 2Final Amino AcidReference
Diethyl AcetamidomalonateBenzyl Chloride-Phenylalanine wikipedia.org
Diethyl AcetamidomalonateMethyl Iodide-Alanine study.com
Diethyl Acetamidomalonate3-(Bromomethyl)-1H-indole-Tryptophan orgsyn.org
Diethyl AcetamidomalonateMethyl Iodide1-(2-bromoethyl)-4-methoxybenzeneThis compoundPlausible Route

This table illustrates the application of the acetamidomalonate synthesis for various amino acids and proposes a route for the target compound.

Stereoselective Synthesis of this compound

Achieving stereoselectivity in the synthesis of this compound requires the use of asymmetric methodologies. The strategies discussed for constructing the quaternary carbon center can be adapted for stereocontrol.

Chiral Phase-Transfer Catalysis (PTC) stands out as a highly effective method. As detailed in section 2.1.1.1, the enantioselective double alkylation of a glycine aldimine Schiff base using a C2-symmetric chiral quaternary ammonium salt can provide the target compound with high enantiomeric purity organic-chemistry.org. The success of this method relies on the catalyst's ability to create a rigid, chiral environment that effectively shields one face of the planar enolate from the incoming electrophile. The sequential addition of methyl iodide and 1-(2-bromoethyl)-4-methoxybenzene under these conditions would be a direct route to the enantiomerically enriched target molecule.

Asymmetric Strecker reactions offer another powerful approach. By starting with 4-(4-methoxyphenyl)butan-2-one, a chiral catalyst can be used to control the addition of cyanide to the ketimine intermediate. Catalysts based on chiral thioureas or metal complexes have been developed that provide high enantioselectivity in the synthesis of α-amino acids bearing quaternary centers nih.govresearchgate.net. Subsequent hydrolysis of the resulting aminonitrile would yield the enantiomerically enriched final product.

The use of chiral auxiliaries attached to the amino acid precursor is also a well-established strategy. For example, a glycine Schiff base can be prepared using a chiral ketone, such as (1R,2S,5R)-(-)-menthone or another camphor-derived auxiliary rsc.org. The inherent chirality of the auxiliary directs the incoming alkyl groups to a specific face of the molecule. After the dialkylation sequence, the auxiliary is cleaved, yielding the chiral amino acid. Similarly, Ni(II) complexes incorporating a chiral ligand derived from an amino acid like proline can be used to direct the alkylation of an alanine Schiff base, providing access to quaternary α-methyl amino acids with high stereocontrol nih.gov.

Enantioselective Methodologies

The establishment of the α-chiral center in this compound in an enantioselective manner is a critical step in its synthesis. Several modern synthetic methods can be adapted for this purpose, even if not explicitly reported for this specific molecule.

One powerful strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. This method has proven effective for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. The general approach involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable electrophile. The chiral ligand on the nickel complex directs the alkylation to one face of the prochiral enolate, leading to a high degree of enantioselectivity. For the synthesis of the target molecule, an appropriate electrophile would be a 1-(halomethyl)-4-methoxybenzene derivative. Subsequent methylation at the α-position would complete the carbon skeleton.

Another contemporary approach is the use of photoredox-mediated C–O bond activation. This method allows for the use of readily available aliphatic alcohols as radical precursors for the alkylation of a chiral glyoxylate-derived N-sulfinyl imine. In the context of synthesizing the target compound, an alcohol such as 2-(4-methoxyphenyl)ethanol could potentially serve as the radical precursor, which would then add to a chiral imine equivalent of 2-aminobutanoic acid. This redox-neutral process offers a sustainable and atom-economical route to functionalized unnatural amino acids.

The table below summarizes key aspects of these enantioselective methodologies.

Methodology Chiral Source Key Transformation Potential for Target Synthesis
Chiral Ni(II) Complex AlkylationRecyclable chiral tridentate ligandAsymmetric alkylation of a glycine or alanine Schiff baseHigh, through sequential alkylation with 4-methoxybenzyl halide and a methylating agent.
Photoredox-Mediated C-O ActivationChiral N-sulfinyl imineRadical addition of an alcohol-derived radical to the imineFeasible, using a suitable 4-methoxyphenyl-containing alcohol as the radical precursor.

Diastereoselective Approaches, including Crystallization-Induced Asymmetric Transformation (CIAT) for Related Structures

When both α- and β-stereocenters are present, diastereoselective synthesis becomes crucial. For structures related to this compound, diastereoselective methods often rely on substrate control or chiral auxiliaries to direct the formation of the desired diastereomer.

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for the deracemization of stereoisomers in solution. researchgate.net This process takes advantage of the dynamic equilibrium between two or more stereoisomers and the preferential crystallization of one of those isomers from the solution. researchgate.net As one diastereomer crystallizes, the equilibrium in the solution shifts to replenish the crystallizing isomer, eventually leading to a high yield of a single, pure stereoisomer. researchgate.net

For a related structure, such as a precursor to the target amino acid with a labile stereocenter, CIAT can be a highly effective method for obtaining a single diastereomer. For instance, if a synthetic route produces a mixture of diastereomers of a protected form of the amino acid, it may be possible to find conditions under which one diastereomer preferentially crystallizes while the other epimerizes in solution. This has been successfully applied in the synthesis of various pharmaceutical intermediates. nih.gov The key requirements for a successful CIAT process are the ability of the undesired stereoisomers to interconvert in solution and for one stereoisomer to form a crystalline solid that is less soluble than the others. researchgate.net

The following table outlines the principles of diastereoselective approaches.

Approach Principle Application to Related Structures
Chiral Auxiliary ControlA covalently attached chiral group directs the stereochemical outcome of a reaction.A chiral auxiliary on the carboxylic acid or amino group can influence the stereochemistry of alkylation or other bond-forming reactions.
Substrate ControlThe existing stereocenters in the molecule influence the stereochemical course of subsequent reactions.The stereochemistry at the α-carbon can direct the formation of the β-stereocenter, or vice-versa.
Crystallization-Induced Asymmetric Transformation (CIAT)A dynamic equilibrium between stereoisomers is coupled with the selective crystallization of one isomer. researchgate.netCan be used to isolate a single diastereomer from a mixture of a precursor to the target amino acid, provided there is a mechanism for epimerization. nih.gov

Control of Stereochemistry at the α- and β-Carbon Centers

Achieving stereocontrol at both the α- and β-carbon centers is a significant hurdle in the synthesis of compounds like this compound. The strategies employed often involve a stepwise introduction of the substituents with careful selection of reagents and reaction conditions.

One established method for the stereocontrolled synthesis of α-methyl, α-amino acids involves the use of a chiral synthon, such as a 1,4-N,N'-disubstituted piperazine-2,5-dione (a diketopiperazine). nih.gov In this approach, a chiral auxiliary, like (S)-1-phenylethylamine, is incorporated into the diketopiperazine scaffold. nih.gov The steric bulk of the chiral auxiliary directs the first alkylation to the opposite face of the enolate. Subsequent alkylations can also be controlled by the existing stereochemistry and the steric environment of the intermediate. nih.gov

For controlling the β-stereocenter, conjugate addition reactions to α,β-unsaturated α-nitro esters or amides can be employed. The stereochemical outcome of the conjugate addition can be influenced by the use of a Lewis acid, which coordinates to the nitro and ester/amide groups, thereby shielding one face of the molecule and directing the incoming nucleophile to the other. Subsequent reduction of the nitro group provides the amino functionality.

The following table summarizes approaches for stereocontrol at the α- and β-carbons.

Stereocenter Methodology Key Features
α-CarbonChiral Diketopiperazine SynthonStepwise alkylation with stereocontrol from a chiral auxiliary. nih.gov
β-CarbonLewis Acid Promoted Radical Conjugate AdditionStereoselective addition of a radical to an α,β-unsaturated nitro compound.
Both α- and β-CarbonsAsymmetric Mannich-type ReactionsA biocatalytic approach using engineered enzymes can create contiguous stereocenters with high enantio- and diastereocontrol.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates. This section outlines the preparation of essential building blocks.

Preparation of 4-Methoxyphenyl-Containing Alkenes and Alkyl Halides

The 4-methoxyphenyl (B3050149) group is a common structural motif, and a variety of methods exist for the preparation of 4-methoxyphenyl-containing alkenes and alkyl halides.

4-Methoxyphenyl Alkyl Halides: A straightforward method for the synthesis of 1-(chloromethyl)-4-methoxybenzene involves the reaction of 4-methoxybenzyl alcohol with a chlorinating agent such as thionyl chloride or hydrogen chloride gas in a suitable solvent. Alternatively, para-bromoanisole can be used in the presence of metallic lithium and a substituted alkyl benzene (B151609), followed by reaction with a suitable electrophile to introduce the halide.

4-Methoxyphenyl-Containing Alkenes: Tetrasubstituted alkenes containing a 4-methoxyphenyl group can be synthesized via metathesis reactions. Ring-closing metathesis (RCM) of a diene precursor bearing a 4-methoxyphenyl substituent can be achieved using ruthenium-based catalysts. The reactivity and selectivity of the metathesis reaction are influenced by the catalyst and the steric and electronic properties of the substituents on the alkene.

The table below provides an overview of synthetic routes to these precursors.

Precursor Type Starting Material Reagent(s) Product
Alkyl Halide4-Methoxybenzyl alcoholThionyl chloride or HCl1-(chloromethyl)-4-methoxybenzene
Alkyl Halidepara-BromoanisoleMetallic lithium, substituted alkyl benzene4-methoxyphenyl alkyl halide
AlkeneDiene with 4-methoxyphenyl groupRuthenium metathesis catalystTetrasubstituted alkene

Routes to Substituted Butanoic Acid Derivatives

The butanoic acid backbone of the target molecule can be constructed through various synthetic routes. The choice of route often depends on the desired substitution pattern and stereochemistry.

One common approach is the alkylation of a butanoic acid enolate or a related derivative. For instance, a protected β-aminobutanoic acid can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with a suitable electrophile.

Alternatively, butanoic acid derivatives can be accessed through the hydrolysis of nitriles. For example, the reaction of a halogenoalkane with sodium cyanide, followed by hydrolysis of the resulting nitrile, provides a carboxylic acid with one additional carbon atom.

The following table outlines general synthetic routes to substituted butanoic acid derivatives.

Synthetic Approach Key Intermediate Transformation Product
Enolate AlkylationProtected β-aminobutanoic acidDeprotonation with LDA followed by alkylationSubstituted butanoic acid derivative
Nitrile HydrolysisHalogenoalkaneReaction with NaCN followed by acid hydrolysisSubstituted butanoic acid
Michael Additionα,β-Unsaturated esterConjugate addition of a nucleophileSubstituted butanoic acid derivative

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The primary amino group is a key site for modifications, including protection for synthetic purposes and the formation of amide bonds in peptide synthesis.

Commonly used N-protecting groups that are applicable to 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid include the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The benzyloxycarbonyl (Z) group is another widely used protecting group that can be removed under various conditions, including catalytic hydrogenolysis. researchgate.net

The introduction of these protecting groups typically involves the reaction of the amino acid with the corresponding chloroformate or anhydride (B1165640) under basic conditions. For instance, Boc protection is achieved using di-tert-butyl dicarbonate, while Fmoc protection utilizes Fmoc-chloride or Fmoc-succinimidyl ester.

Deprotection strategies are designed to be orthogonal, allowing for the selective removal of one protecting group without affecting others in the molecule. The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), whereas the Fmoc group is cleaved using a mild base such as piperidine.

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-butyloxycarbonylBocDi-tert-butyl dicarbonateTrifluoroacetic Acid (TFA)
9-fluorenylmethyloxycarbonylFmocFmoc-chloridePiperidine
BenzyloxycarbonylZBenzyl chloroformateH2/Pd, HBr/acetic acid

The formation of an amide bond, or a peptide bond in the context of protein synthesis, is a fundamental reaction of the amino group. nih.gov This reaction involves the coupling of the amino group of this compound with the activated carboxyl group of another amino acid or carboxylic acid. nih.govbachem.com

To facilitate this reaction, a variety of coupling reagents have been developed to activate the carboxyl group, thereby making it more susceptible to nucleophilic attack by the amino group. nih.gov These reagents are designed to promote high coupling efficiency while minimizing side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. luxembourg-bio.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts, like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective coupling reagents. luxembourg-bio.com

The choice of coupling reagent and reaction conditions depends on factors such as the steric hindrance of the coupling partners and the desired scale of the reaction. bachem.comluxembourg-bio.com

Coupling Reagent ClassExample ReagentAbbreviationKey Features
CarbodiimidesN,N'-DicyclohexylcarbodiimideDCCWidely used, requires additives to reduce racemization
Phosphonium Salts(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPEffective for sterically hindered couplings
Aminium/Uronium Salts(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHigh coupling efficiency, often used in solid-phase synthesis

Transformations of the Carboxyl Group

The carboxyl group of this compound is another key site for chemical modification, allowing for the formation of esters, amides, and other functional groups.

Esterification of the carboxyl group can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. google.com This method is particularly suitable for the synthesis of simple alkyl esters, like methyl or ethyl esters.

Alternatively, esterification can be carried out under milder conditions using reagents like triphosgene (B27547) in the presence of an alcohol and a base like pyridine. researchgate.net This method is often more efficient and can be applied to a wider range of alcohols. researchgate.net

The reverse reaction, saponification, involves the hydrolysis of the ester back to the carboxylic acid using a base, typically sodium hydroxide (B78521) or potassium hydroxide. This reaction is a fundamental transformation in organic synthesis.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting amino alcohol is a valuable building block for the synthesis of more complex molecules.

Other manipulations of the carboxyl group include its conversion to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The highly reactive acid chloride can then be readily converted into a variety of other functional groups, including amides, esters, and anhydrides.

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group offers further opportunities for derivatization, primarily through electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3 and 5 on the phenyl ring).

Potential modifications include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. These reactions would introduce new functional groups onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Furthermore, the methyl ether of the methoxy group could potentially be cleaved to yield a phenolic hydroxyl group. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting phenol (B47542) would open up another avenue for derivatization, such as O-alkylation or O-acylation.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy group (-OCH₃) and the alkyl substituent. The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. However, since the para position is already occupied by the butanoic acid chain, substitution is anticipated to occur predominantly at the ortho positions (C3 and C5) of the phenyl ring.

It is important to note that the amino and carboxylic acid groups can influence the reactivity of the aromatic ring. Under acidic conditions, typically required for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating, meta-directing group. To avoid this and to enhance the solubility in organic solvents, the amino acid is often derivatized, for example, by N-protection (e.g., as an N-acyl or N-Boc derivative) and esterification of the carboxylic acid, prior to attempting electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic aromatic substitution reaction. For a compound like this compound, nitration is expected to yield primarily the 3-nitro derivative. Typical nitrating agents include a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., bromine, chlorine) is another key electrophilic aromatic substitution. Bromination, for instance, can be achieved using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The expected major product would be the 3-bromo derivative.

The following table summarizes the expected major products of electrophilic aromatic substitution on the N-protected ester derivative of this compound.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄N-protected methyl 2-amino-4-(3-nitro-4-methoxyphenyl)-2-methylbutanoate
BrominationBr₂, FeBr₃N-protected methyl 2-amino-4-(3-bromo-4-methoxyphenyl)-2-methylbutanoate
ChlorinationCl₂, AlCl₃N-protected methyl 2-amino-4-(3-chloro-4-methoxyphenyl)-2-methylbutanoate

Demethylation of the Methoxy Group

The methoxy group on the phenyl ring can be cleaved to yield the corresponding phenol derivative, 4-(4-hydroxyphenyl)-2-amino-2-methylbutanoic acid. This transformation is significant as it can alter the biological properties of the molecule. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

A mild and efficient method for the demethylation of the structurally related compound, 4-(4-methoxyphenyl)butanoic acid, has been reported using a slight excess of aqueous HBr without the need for a phase transfer catalyst. rsc.org This suggests that similar conditions could be applicable to this compound, likely with protection of the amino group to prevent side reactions.

The following table outlines common methods for the demethylation of the methoxy group.

ReagentTypical ConditionsProduct
Hydrobromic Acid (HBr)Aqueous HBr, heat2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
Boron Tribromide (BBr₃)Dichloromethane, low temperature2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid

Reaction Mechanisms for Key Transformations

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the 4-methoxyphenyl group proceeds via a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

Generation of the Electrophile: The specific electrophile (e.g., NO₂⁺ for nitration, Br⁺ for bromination) is generated from the reagents.

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a C-E bond and the arenium ion. The positive charge of the arenium ion is delocalized across the ring and is stabilized by the electron-donating methoxy group, particularly when the attack is at the ortho position.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Demethylation of the Methoxy Group with HBr: The cleavage of the ether linkage by HBr typically follows an Sₙ2 mechanism.

Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the precise connectivity of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The presence of a chiral center at the C2 position renders the two protons on C3 (β-protons) and the two protons on C4 (γ-protons) diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and couplings.

Based on established chemical shift principles, the predicted ¹H NMR data for 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid are summarized below. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Spectral Data | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | | :--- | :--- | :--- | :--- | | α-CH₃ | ~1.5 | Singlet (s) | 3H | | β-CH₂ | ~2.0 - 2.3 | Multiplet (m) | 2H | | γ-CH₂ | ~2.6 - 2.8 | Multiplet (m) | 2H | | OCH₃ | ~3.8 | Singlet (s) | 3H | | Ar-H (ortho to OCH₃) | ~6.8 - 6.9 | Doublet (d) | 2H | | Ar-H (meta to OCH₃) | ~7.1 - 7.2 | Doublet (d) | 2H | | NH₂ | Broad singlet | 2H | | COOH | Broad singlet | 1H |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The quaternary α-carbon (C2) is a key feature, and its chemical shift reflects the influence of the attached amino, carboxyl, and methyl groups.

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
α-CH₃ ~20 - 25
β-CH₂ ~35 - 40
γ-CH₂ ~30 - 35
OCH₃ ~55
C-α (Quaternary) ~60 - 65
Ar-C (CH) ~114 (ortho to OCH₃), ~130 (meta to OCH₃)
Ar-C (Quaternary) ~130 - 135 (C-ipso), ~158 (C-para)

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to confirm the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, a COSY spectrum would show a crucial correlation between the γ-CH₂ protons (~2.7 ppm) and the β-CH₂ protons (~2.1 ppm), confirming the ethyl linkage in the butanoic acid chain. It would also show correlations between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of each protonated carbon atom by linking the proton signals to their corresponding carbon signals (e.g., linking the ~3.8 ppm ¹H signal to the ~55 ppm ¹³C signal of the methoxy (B1213986) group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. Key expected correlations include:

From the α-CH₃ protons (~1.5 ppm) to the quaternary C-α (~60 ppm) and the carboxyl carbon (~177 ppm).

From the β-CH₂ protons (~2.1 ppm) to the C-α (~60 ppm) and the γ-CH₂ carbon (~32 ppm).

From the γ-CH₂ protons (~2.7 ppm) to the ipso-carbon of the aromatic ring (~132 ppm).

Together, these 2D experiments provide an unambiguous map of the molecule's covalent structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum for this compound would be dominated by signals from the amino acid moiety and the methoxyphenyl group. The carboxylic acid group would produce a very broad O-H stretching band in the IR spectrum, while the C=O stretch would be strong and distinct. The amino group N-H stretching vibrations would appear in the high-frequency region.

Predicted Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong Weak
Amino Group N-H stretch 3200 - 3400 Medium Weak
Aliphatic C-H C-H stretch 2850 - 3000 Medium-Strong Medium
Aromatic C-H C-H stretch 3000 - 3100 Medium Strong
Carboxylic Acid C=O stretch 1700 - 1725 Strong Medium
Amino Group N-H bend 1580 - 1650 Medium-Strong Weak
Aromatic Ring C=C stretch 1610, 1510, 1450 Medium-Strong Strong

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with liquid chromatography (LC or UPLC), it allows for the analysis of pure compounds from a mixture.

For this compound (molar mass: 237.29 g/mol ), analysis by electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 238.2.

The fragmentation of this ion (MS/MS analysis) would provide further structural confirmation. Key fragmentation pathways would likely involve the neutral loss of small molecules or the formation of stable carbocations.

Predicted Mass Spectrometry Data (Positive ESI Mode)

m/z (amu) Proposed Ion/Fragment Fragmentation Pathway
238.2 [M+H]⁺ Protonated parent molecule
220.2 [M+H - H₂O]⁺ Loss of water from the carboxylic acid
192.2 [M+H - HCOOH]⁺ Loss of formic acid
135.1 [CH₃OC₆H₄CH₂CH₂]⁺ Cleavage between Cα-Cβ, forming a stable benzylic-type cation
121.1 [CH₃OC₆H₄CH₂]⁺ Benzylic tropylium-type ion from cleavage at Cβ-Cγ

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide definitive proof of the compound's constitution and, crucially, its absolute stereochemistry at the C2 chiral center.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield precise data on:

Absolute Configuration: By using anomalous dispersion, the analysis could unambiguously determine whether the compound is the (R)- or (S)-enantiomer.

Bond Lengths and Angles: Providing exact measurements for every bond in the molecule, confirming details like the geometry of the quaternary center and any strain within the molecule.

Conformation: Revealing the preferred rotational arrangement (torsion angles) of the chemical bonds, particularly the orientation of the methoxyphenyl group relative to the butanoic acid backbone.

Intermolecular Interactions: Detailing the crystal packing and identifying non-covalent interactions, such as hydrogen bonds between the amino and carboxyl groups of adjacent molecules, which dictate the solid-state architecture.

To date, a crystal structure for this compound has not been deposited in public databases.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, HF) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately. DFT, particularly with hybrid functionals like B3LYP, is widely used as it offers a good balance between accuracy and computational cost for organic molecules. mdpi.comicm.edu.pl These calculations typically involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

Due to the presence of several single bonds, 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. nih.govresearchgate.net

By systematically rotating the dihedral angles of the molecule—such as those around the Cα-Cβ and Cβ-Cγ bonds—a theoretical energy landscape can be generated. This process reveals the low-energy, stable conformations as minima on the surface and the energy barriers required for interconversion between them. For amino acids, the relative orientation of the amino (-NH2), carboxyl (-COOH), and the side-chain groups is critical. researchgate.net The methoxyphenyl group, in particular, adds complexity due to its own rotational freedom. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Table 1: Illustrative Calculated Structural Parameters for a Hypothetical Low-Energy Conformer of this compound (Note: This table is for illustrative purposes to show the type of data generated from DFT calculations; it does not represent experimentally validated data for this specific molecule.)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths
Cα - COOH 1.53 Å
Cα - NH2 1.47 Å
Cα - CH3 1.54 Å
Cα - Cβ 1.55 Å
Bond Angles
N - Cα - C(OOH) 111.0°
Cβ - Cα - CH3 112.5°
Dihedral Angles
N - Cα - Cβ - Cγ -65.0° (gauche)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for predicting the chemical stability and reactivity of a molecule. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. mdpi.comaimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing carboxyl group. researchgate.net This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: The values in this table are representative examples based on similar molecules and are intended for illustrative purposes only.)

Parameter Symbol Formula Illustrative Value
HOMO Energy EHOMO - -6.2 eV
LUMO Energy ELUMO - -0.8 eV
Energy Gap ΔE ELUMO - EHOMO 5.4 eV
Chemical Hardness η (ELUMO - EHOMO) / 2 2.7 eV
Electronegativity χ -(EHOMO + ELUMO) / 2 3.5 eV

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Following geometry optimization, frequency calculations are typically performed at the same level of theory (e.g., DFT/B3LYP). wjarr.comasianjournalofphysics.com These calculations provide a set of normal modes, each with a specific frequency and intensity, corresponding to the stretching, bending, and torsional motions of the atoms.

A primary application of vibrational calculations is the assignment of experimental IR and Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve agreement, calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). icm.edu.plasianjournalofphysics.com

For this compound, calculations would predict characteristic vibrational modes. For instance, N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The C=O stretch of the carboxylic acid group would appear as a strong band around 1700-1760 cm⁻¹, while C-O stretching and O-H bending modes would also be present. wjarr.com Vibrations associated with the methoxyphenyl group, such as C=C aromatic stretching and C-H bending, would also be identified. wjarr.com By comparing the calculated scaled frequencies with an experimental spectrum, each observed band can be confidently assigned to a specific molecular motion. researchgate.net

Table 3: Illustrative Correlation of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) (Note: This table illustrates the expected correlation. Calculated frequencies are hypothetical and scaled for comparison with typical experimental ranges.)

Vibrational Mode Expected Experimental Range (cm⁻¹) Hypothetical Scaled Calculated Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad) 3050
N-H Asymmetric Stretch ~3400 3415
N-H Symmetric Stretch ~3300 3310
C-H Stretch (Aromatic) 3100 - 3000 3085
C-H Stretch (Aliphatic) 3000 - 2850 2960
C=O Stretch (Carboxylic Acid) 1760 - 1690 1725
N-H Scissoring (Bend) ~1600 1610

Proton Affinity and pKa Predictions

The acidity constant (pKa) is a critical property that determines the charge state of a molecule at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction. mdpi.comnih.gov This is often done using thermodynamic cycles that relate the gas-phase acidity to the solvation free energies of the acidic and basic forms of the molecule. mpg.de

For this compound, there are two primary ionizable sites: the carboxylic acid group (-COOH) and the amino group (-NH2). Calculations would be performed to determine the pKa of the carboxylic acid (pKa1) and the pKa of the conjugate acid of the amino group (pKa2). These predictions require high-level quantum chemical calculations combined with a reliable continuum solvation model (like SMD or COSMO) to account for the effect of the solvent (typically water). mdpi.commpg.de Accurate pKa prediction is essential for understanding the molecule's behavior in a biological environment. nih.gov

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. nih.gov For example, in the Strecker synthesis of an amino acid, computational modeling could elucidate the transition states for the formation of the aminonitrile intermediate and its subsequent hydrolysis. libretexts.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed, providing deep mechanistic insight that is often difficult to obtain experimentally. mit.edu

Role As a Chemical Building Block in Advanced Organic Synthesis

Incorporation into Peptidomimetics and Constrained Peptide Analogues

The incorporation of non-natural amino acids into peptide sequences is a widely employed strategy to develop peptidomimetics with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformational flexibility. The structure of 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid makes it an intriguing candidate for the synthesis of peptidomimetics and constrained peptide analogues.

The presence of a methyl group at the α-carbon introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This constraint can be advantageous in locking the peptide into a bioactive conformation, thereby enhancing its binding affinity to a specific biological target. Furthermore, the 4-methoxyphenyl (B3050149) side chain can engage in various non-covalent interactions, such as hydrophobic and aromatic stacking interactions, which can further stabilize the desired secondary structure of the peptide analogue.

While the inherent structural characteristics of this compound suggest its potential utility in creating conformationally constrained peptides, specific examples of its direct incorporation into peptidomimetics are not extensively documented in publicly available scientific literature. However, the principles of peptidomimetic design strongly support the potential of this and structurally similar amino acids in this application. The ability to introduce conformational constraints is a key element in the design of peptide-based therapeutics, and α,α-disubstituted amino acids are a well-established class of building blocks for achieving this goal.

Use in the Synthesis of Complex Natural Products or Synthetic Targets

The synthesis of complex natural products and other challenging synthetic targets often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. Chiral amino acids are particularly valuable in this context, serving as versatile starting materials and reagents.

As a Chiral Auxiliary Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. While various chiral auxiliaries derived from amino acids are known and widely used in organic synthesis, there is no direct evidence in the reviewed literature of this compound being used as a precursor for the synthesis of a chiral auxiliary. However, its chiral nature and functional groups (an amine and a carboxylic acid) are prerequisites for its potential development into a novel chiral auxiliary. The synthesis of such an auxiliary would likely involve the modification of the amino and carboxyl groups to create a rigid, sterically defined environment that could effectively control the stereochemical outcome of reactions on an attached substrate.

As a Stereodifferentiating Reagent

A stereodifferentiating reagent is a chiral reagent that reacts with a racemic or prochiral substrate to produce a mixture of diastereomeric products, which can then be separated. The chirality of the reagent influences the stereochemical course of the reaction. Similar to its potential as a chiral auxiliary precursor, the application of this compound as a stereodifferentiating reagent has not been specifically reported. In principle, its chiral center could be exploited to induce diastereoselectivity in reactions such as aldol (B89426) additions or Michael reactions, where the amino acid or a derivative thereof would be used in stoichiometric amounts to control the formation of new stereocenters.

Development of Compound Libraries utilizing this compound Scaffolds

The development of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of diverse molecules to identify new therapeutic leads. The scaffold of this compound provides a promising foundation for the construction of such libraries.

A notable example of a related scaffold being used for library development is the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of the ASCT2-mediated glutamine transporter. In this research, a focused library was developed around a butanoic acid scaffold, leading to the identification of potent inhibitors. This work highlights the potential of butanoic acid derivatives in generating biologically active molecules.

The this compound scaffold offers several points of diversification for library synthesis. The amino group, the carboxylic acid, and the aromatic ring of the methoxyphenyl group can all be functionalized to create a wide array of analogues. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the aromatic ring can undergo electrophilic substitution reactions. This versatility allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities.

Below is a table summarizing the potential diversification points of the this compound scaffold for compound library development.

Diversification PointPotential Modifications
Amino Group Acylation, Alkylation, Sulfonylation
Carboxylic Acid Esterification, Amidation, Reduction
Aromatic Ring Electrophilic Aromatic Substitution (e.g., halogenation, nitration)
Methoxyphenyl Group Demethylation followed by etherification or esterification

By systematically varying the substituents at these positions, a large and diverse library of compounds can be generated, which can then be screened against a variety of biological targets to identify new drug candidates.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-quaternary amino acids like 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid presents a considerable synthetic challenge, primarily due to the difficulty in constructing the sterically hindered quaternary stereocenter with high enantioselectivity. Future research will likely focus on developing more efficient and sustainable methods to overcome these hurdles.

Current strategies for the synthesis of analogous quaternary amino acids often rely on multi-step sequences, which can be inefficient and generate significant waste. Modern approaches such as asymmetric phase-transfer catalysis, transition-metal-catalyzed allylic alkylation, and enantioselective Mannich reactions have shown promise for the synthesis of α,α-disubstituted amino acids. researchgate.netacs.org The development of catalytic, asymmetric methods that can introduce the methyl and the 4-methoxyphenyl-ethyl groups in a single, stereocontrolled step would be a significant advancement.

A key challenge is the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents, and maximize atom economy. Biocatalysis, using enzymes such as transaminases or engineered enzymes, could offer a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amino acids. nih.gov Iron photocatalysis has also emerged as a cost-effective and sustainable approach for the synthesis of unnatural α-amino acids. chemrxiv.org

Synthetic Approach Potential Advantages Key Challenges
Asymmetric CatalysisHigh enantioselectivity, potential for high yields.Catalyst design and cost, substrate scope.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.Initial setup cost, potential for clogging with solid byproducts.
Photoredox CatalysisMild reaction conditions, novel bond formations.Catalyst stability, scalability.

Exploration of Novel Reactivity Patterns

The unique combination of functional groups in this compound — the carboxylic acid, the primary amine, the quaternary center, and the electron-rich aromatic ring — suggests a rich and largely unexplored reactivity profile.

Future investigations could explore the derivatization of the amino and carboxyl groups to create novel peptides or peptidomimetics. The presence of the α-methyl group is known to confer resistance to enzymatic degradation, making derivatives of this amino acid potentially more stable in biological systems. researchgate.net The methoxy (B1213986) group on the phenyl ring can also be a site for further functionalization, or it can influence the electronic properties of the aromatic system, potentially modulating its interactions.

Furthermore, the development of reactions that selectively functionalize the C-H bonds of the alkyl chain or the aromatic ring could lead to a diverse range of new derivatives with unique properties. The reactivity of related arylalkanoic acids has been explored in the context of developing anti-inflammatory agents, suggesting that the core scaffold of this compound could be a starting point for medicinal chemistry programs. nih.govpharmacy180.com

Advanced Computational Modeling of Derivatives and Interactions

Computational modeling will be an indispensable tool for exploring the vast chemical space of derivatives of this compound and for predicting their properties and interactions. The use of computational methods to study non-proteinogenic amino acids is a growing field, offering insights that can guide experimental work. duke.edutaylorandfrancis.comresearchgate.net

Molecular dynamics simulations can be employed to study the conformational preferences of the amino acid and its oligomers, which is crucial for understanding their self-assembly behavior and their interactions with biological macromolecules. Quantum mechanical calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

A significant challenge will be the development of accurate and efficient computational models that can predict the properties of these non-standard amino acids with high fidelity. This includes the parameterization of force fields for molecular dynamics simulations and the development of quantum chemical methods that can handle the complexity of these systems. Computational studies can also aid in the design of new derivatives with tailored properties for specific applications, such as drug design or materials science. nih.gov

Computational Method Potential Applications Key Challenges
Molecular Dynamics (MD)Simulating conformational dynamics, self-assembly, and interactions with biomolecules.Accuracy of force fields, computational cost for long simulations.
Quantum Mechanics (QM)Calculating electronic structure, reaction mechanisms, and spectroscopic properties.Computational expense for large systems.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or physical properties of derivatives.Requires a large and diverse dataset for model training.
Docking and Virtual ScreeningIdentifying potential binding partners and designing new bioactive molecules.Scoring function accuracy, treatment of molecular flexibility.

Integration into Supramolecular Architectures

The presence of both hydrogen-bonding motifs (amino and carboxyl groups) and an aromatic ring suggests that this compound could be a valuable building block for the construction of well-defined supramolecular architectures. Aromatic amino acids are known to self-assemble into a variety of nanostructures, including fibers, ribbons, and sheets, driven by a combination of hydrogen bonding and π-π stacking interactions. acs.orgnih.govuark.edu

Future research could focus on controlling the self-assembly of this amino acid to create novel materials with tailored properties. The methoxy group on the phenyl ring could influence the packing and electronic properties of the resulting supramolecular structures. By modifying the chemical structure, for example, by N-acylation or esterification, it may be possible to tune the self-assembly process and the morphology of the resulting nanomaterials.

A major challenge in this area is to achieve precise control over the self-assembly process to produce materials with desired structures and functions. This will require a deep understanding of the intermolecular forces at play and the development of strategies to direct the assembly process. These supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and nanoelectronics.

Mechanistic Studies of Reactions involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for the development of efficient synthetic methods and for predicting its reactivity in different chemical environments.

Future mechanistic studies could focus on the key bond-forming reactions used to synthesize the quaternary center. For example, detailed investigations into the transition states and intermediates of catalytic asymmetric reactions could provide insights for the design of more effective catalysts. nih.govnih.gov Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring can be powerful tools for elucidating reaction pathways.

Computational chemistry will also play a vital role in mechanistic studies, allowing for the exploration of reaction energy profiles and the visualization of transition states. rsc.org A significant challenge will be to bridge the gap between theoretical predictions and experimental observations, which will require a close collaboration between computational and experimental chemists. A deeper understanding of the reaction mechanisms will not only facilitate the synthesis of this specific compound but also contribute to the broader field of organic synthesis.

Q & A

How can the molecular structure of 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid be experimentally validated?

Basic Research Focus:
For initial structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy can confirm functional groups like the carboxylic acid and methoxy moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula.
Advanced Research Focus:
For absolute stereochemical determination, employ X-ray crystallography by growing single crystals under optimized solvent conditions (e.g., slow evaporation in methanol/water mixtures). Reference crystallographic data from structurally analogous compounds, such as chromene derivatives with methoxyphenyl substituents, to guide analysis .

What synthetic strategies are effective for preparing this compound?

Basic Research Focus:
A multi-step synthesis could involve:

Friedel-Crafts acylation to introduce the 4-methoxyphenyl group.

Strecker amino acid synthesis to incorporate the amino and carboxylic acid groups.

Chiral resolution if enantiomeric purity is required.
Advanced Research Focus:
Optimize regioselectivity using protecting groups (e.g., tert-butoxycarbonyl for the amino group) during ketone intermediate formation. Employ microwave-assisted synthesis to accelerate reaction kinetics and improve yields .

How can researchers validate analytical methods for quantifying this compound in complex mixtures?

Basic Research Focus:
Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column. Validate linearity (R² > 0.99), precision (%RSD < 2%), and recovery (>95%) using spiked biological matrices.
Advanced Research Focus:
Implement LC-MS/MS with isotope-labeled internal standards (e.g., ²H or ¹³C analogs) to enhance sensitivity and specificity in pharmacokinetic studies. Cross-validate against nuclear Overhauser effect (NOE) NMR for structural confirmation in mixtures .

What methodologies assess the metabolic stability of this compound in vitro?

Advanced Research Focus:

Liver microsomal assays : Incubate with NADPH-regenerating systems to measure half-life (t₁/₂) via LC-MS.

Hepatocyte suspensions : Monitor phase I/II metabolite formation using time-course sampling.

CYP450 inhibition assays : Use fluorogenic substrates to identify enzyme-specific interactions. Reference metabolic pathways of structurally similar thioether-containing amino acids .

How can enantiomeric resolution of racemic this compound be achieved?

Advanced Research Focus:

Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

Enzymatic resolution : Employ acylase enzymes to selectively hydrolyze one enantiomer from an acetylated precursor. Compare with resolved standards of related 2-methylbutanoic acid derivatives .

What mechanistic approaches elucidate its role as a potential enzyme inhibitor?

Advanced Research Focus:

Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).

Molecular docking : Use crystal structures of target enzymes (e.g., aminotransferases) to predict binding interactions with the methoxyphenyl moiety.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

How can crystallographic data resolve ambiguities in its solid-state conformation?

Advanced Research Focus:
Grow single crystals via vapor diffusion using acetonitrile/water systems. Compare unit cell parameters with reported chromene derivatives to identify packing motifs. Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Focus:

Substituent modification : Synthesize analogs with halogen or nitro groups replacing the methoxy group to assess electronic effects.

Bioisosteric replacement : Replace the methyl group with trifluoromethyl to study steric and metabolic impacts.

In vitro screening : Test analogs against target receptors using fluorescence polarization assays .

How should researchers manage its stability under varying pH and temperature conditions?

Advanced Research Focus:

Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via UPLC-PDA.

Lyophilization : Stabilize aqueous solutions by freeze-drying at pH 5–6 (near the carboxylic acid pKa). Reference storage protocols for amino acids with labile substituents .

What interdisciplinary applications warrant further investigation?

Advanced Research Focus:

Materials science : Explore its use as a chiral building block for metal-organic frameworks (MOFs).

Neuroscience : Investigate its potential as a neurotransmitter analog due to structural similarity to phenylalanine derivatives.

Cancer biology : Screen for antiproliferative effects via mitochondrial apoptosis pathways, leveraging its methoxyphenyl moiety’s redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.